molecular formula C25H26ClNO3 B14051573 Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl

Cat. No.: B14051573
M. Wt: 423.9 g/mol
InChI Key: HSUAXCVAVFFALD-FYZYNONXSA-N
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Description

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The Fmoc group, or fluorenylmethyloxycarbonyl, is a protecting group for amines that is base-labile, meaning it can be removed under basic conditions. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction conditions usually involve an organic solvent like dioxane and an aqueous phase to facilitate the reaction.

Industrial Production Methods

Industrial production of Fmoc-protected compounds often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the starting material to a solid resin and sequentially adding protected amino acids. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which allows for the addition of the next amino acid .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to remove the Fmoc group or to modify other functional groups.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during synthesis. The Fmoc group is removed by nucleophilic attack from a base, typically piperidine, which cleaves the Fmoc group and releases the free amine .

Comparison with Similar Compounds

Similar Compounds

    Boc-(s)-2-amino-4-phenylbutan-1-ol: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    Cbz-(s)-2-amino-4-phenylbutan-1-ol: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This makes it particularly useful in SPPS, where the stability of the protecting group is crucial .

Properties

Molecular Formula

C25H26ClNO3

Molecular Weight

423.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1

InChI Key

HSUAXCVAVFFALD-FYZYNONXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

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